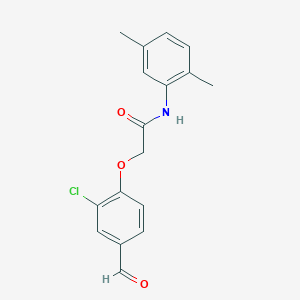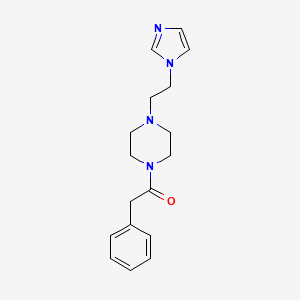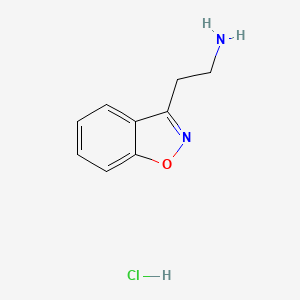
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-CFPMA) is an organic compound that is synthesized from the reaction of 4-formylphenol and 2,5-dimethylphenol. It is a white solid with a molecular weight of 256.76 g/mol and a melting point of 155-157°C. 2-CFPMA is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been widely studied in scientific research due to its unique properties and potential applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been used in the study of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are the primary cause of the disease. In addition, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between nerve cells. By inhibiting the enzyme, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide increases the amount of acetylcholine available in the body, which can lead to increased nerve transmission and improved cognitive function.
Biochemical and Physiological Effects
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease. In addition, it has been shown to reduce inflammation, improve immune function, and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of potential applications, making it a useful tool for scientific research. However, it can be toxic in high doses and may cause side effects such as nausea and dizziness.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. In addition, 2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide could be used to develop new treatments for cancer, as it has been shown to inhibit the growth of cancer cells. Finally, it could be used to develop new drugs for the treatment of inflammation and other immune-related diseases.
Méthodes De Synthèse
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is synthesized by a reaction between 4-formylphenol and 2,5-dimethylphenol in the presence of a base catalyst. The reaction is carried out at a temperature of 120°C for 8 hours. The reaction yields a white solid with a yield of 80%.
Propriétés
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-13(9-20)8-14(16)18/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQMKGRWFEABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2393068.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2393074.png)





![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)

![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)

![(2-(ethylthio)phenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2393089.png)